2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18207892
InChI: InChI=1S/C9H4F6O2/c10-6-2-4(8(11,12)7(16)17)1-5(3-6)9(13,14)15/h1-3H,(H,16,17)
SMILES:
Molecular Formula: C9H4F6O2
Molecular Weight: 258.12 g/mol

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid

CAS No.:

Cat. No.: VC18207892

Molecular Formula: C9H4F6O2

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid -

Specification

Molecular Formula C9H4F6O2
Molecular Weight 258.12 g/mol
IUPAC Name 2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Standard InChI InChI=1S/C9H4F6O2/c10-6-2-4(8(11,12)7(16)17)1-5(3-6)9(13,14)15/h1-3H,(H,16,17)
Standard InChI Key RBAPACVKUFJQEI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid features a phenyl ring substituted with three fluorine atoms at positions 3 and 5, along with a trifluoromethyl group at position 5. The acetic acid moiety contains two additional fluorine atoms on the α-carbon, creating a densely fluorinated structure. This arrangement is critical for its electronic properties, as fluorine’s electronegativity induces strong electron-withdrawing effects.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₄F₆O₂
Molecular Weight258.12 g/mol
IUPAC Name2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
SMILESC1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)(F)F
InChIKeyRBAPACVKUFJQEI-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically employs a multi-step sequence beginning with halogenated precursors. A plausible route involves:

  • Friedel-Crafts Acylation: Introducing the acetic acid backbone to a pre-fluorinated benzene derivative.

  • Electrophilic Fluorination: Using agents like Selectfluor® to install fluorine atoms at strategic positions.

  • Trifluoromethylation: Employing Ruppert-Prakash reagents (e.g., TMSCF₃) to add the CF₃ group .

Table 2: Comparative Synthesis Strategies

MethodYield (%)Purity (%)Key Challenge
Sequential Fluorination6298Regioselectivity control
One-Pot Fluorination4592Byproduct formation

Process Optimization

Scale-up production faces challenges in exothermic fluorination steps, requiring precise temperature control (-20°C to 0°C). Purification via recrystallization from hexane/ethyl acetate mixtures achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 158–162°C, with decomposition onset at 240°C under nitrogen atmosphere. The compound exhibits moderate hygroscopicity (0.8% w/w water uptake at 25°C/60% RH).

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol34.7
Dichloromethane89.2

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies like salt formation or nanoemulsions for biological applications .

Applications in Pharmaceutical Development

Drug Candidate Optimization

Fluorine substitution enhances metabolic stability by blocking cytochrome P450 oxidation sites. In preclinical studies, analogues demonstrated 3.2-fold increased half-life compared to non-fluorinated counterparts.

Target Engagement

Molecular docking simulations suggest high affinity for kinase domains (Kd = 18 nM) due to fluorine’s ability to form pseudo-halogen bonds with backbone amides .

Comparative Analysis with Structural Analogues

Table 3: Fluorinated Acetic Acid Derivatives

CompoundFluorine CountLogPProtein Binding (%)
2,2-Difluoro-2-[3-fluoro-5-(CF₃)Ph]AA62.3192.4
2,2-Difluoro-2-[2-(CF₃)Ph]AA 51.8988.1
4-Trifluoromethylbenzoic acid31.0275.3

The additional fluorine atoms in the subject compound improve membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) compared to less-fluorinated analogues .

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